3-Iodoazetidine
Overview
Description
3-Iodoazetidine, also known as 1-Boc-3-Iodoazetidine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the molecular formula C8H14INO2 and a molecular weight of 283.11 .
Synthesis Analysis
The synthesis of this compound involves a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials . The intermediates produced in this process are subsequently used to prepare a series of high-value azetidine-3-carboxylic acid derivatives . Another approach uses silacyclobutanes .Molecular Structure Analysis
The molecular structure of this compound is characterized by an azetidine ring, which is a four-membered cyclic amine. The presence of iodine on the third carbon of the azetidine ring gives it its name .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it can be coupled with alkyl pyrazole-, indazole-, and indolecarboxylates to produce highly functionalized heterocyclic compounds . It can also participate in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm^3, a boiling point of 282.0±33.0 °C at 760 mmHg, and a flash point of 124.4±25.4 °C . It also has a molar refractivity of 55.7±0.4 cm^3 and a molar volume of 173.5±5.0 cm^3 .Scientific Research Applications
Iron-Catalyzed Cross-Couplings of Azetidines
Parmar et al. (2015) developed a protocol for coupling 3-iodoazetidines with Grignard reagents using an iron catalyst. This process enabled the production of various products, including aryl, heteroaryl, vinyl, and alkyl Grignards, in good to excellent yields. They also demonstrated a short formal synthesis of a pharmacologically active molecule using this method (Parmar, Henkel, Dib, & Rueping, 2015).
Palladium-Catalyzed Hiyama Cross-Couplings
Liu et al. (2019) described the first palladium-catalyzed Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine. This strategy provided convenient access to various 3-arylazetidines, which are of significant interest in pharmaceutical laboratories, yielding moderate to good results (30%-88%) under mild reaction conditions (Liu et al., 2019).
Continuous Flow Synthesis of Azetines and Azetidines
Colella et al. (2021) reported the generation and functionalization of lithiated four-membered aza-heterocycles under continuous flow conditions. N-Boc-3-iodoazetidine served as a common synthetic precursor, enabling the creation of C3-lithiated azetidine and C2-lithiated azetine. This technique addresses sustainability concerns and allows for higher temperature processing compared to batch processing (Colella et al., 2021).
Synthesis of 2-Aryl Azetidines via Palladium-Catalyzed Migration/Coupling
Yang et al. (2022) presented a palladium-catalyzed cross-coupling of 3-iodoazetidines and nonheteroaryl boronic acids, favoring the formation of 2-aryl azetidines. The study indicated that the reaction could proceed through a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate followed by hydropalladation (Yang, Chen, Guo, & Gu, 2022).
Regioselective α-Benzylation via Suzuki Cross-Coupling
Qiu et al. (2019) developed an efficient protocol for synthesizing α-benzyl azetidines from benzylboronic acid pinacol ester derivatives and this compound. The process achieved high regioselectivity (>99%) and moderate to good yields (Qiu et al., 2019).
Ligand-Controlled Palladium-Catalyzed Pyridylation
Zhang et al. (2017) developed a method for the efficient regioselective pyridylation of 1-tert-butoxycarbonyl-3-iodoazetidine to produce 2- and 3-heteroarylazetidines. This method offered moderate to good yields (up to 92%) and good regioselectivity (up to 98:2) using different ligands (Zhang, Geng, Li, Zou, Wu, & Wu, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-iodoazetidine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6IN/c4-3-1-5-2-3/h3,5H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJHFSUYEFLCCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6IN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.